molecular formula C21H17N3O3S B2687041 N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide CAS No. 893942-07-9

N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide

Cat. No.: B2687041
CAS No.: 893942-07-9
M. Wt: 391.45
InChI Key: UHWPRDXXRLKGNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Thieno[3,4-c]pyrazole Derivatives

The exploration of thieno[3,4-c]pyrazoles began in the late 20th century, driven by the need for non-classical heterocycles with improved pharmacokinetic profiles. A landmark 1992 study synthesized 1-aryl-1,6-dihydro-4H-thieno[3,4-c]pyrazol-4-ones via cyclization of 3-[(2-arylhydrazino)methylene]thiophene-2,4(3H,5H)-diones. The 4-fluorophenyl derivative demonstrated remarkable anti-inflammatory (62% edema inhibition vs. carrageenan-induced model) and analgesic (78% writhing suppression in acetic acid test) activities, surpassing acetylsalicylic acid in platelet aggregation inhibition.

Subsequent innovations focused on regioselective functionalization. Bratenko et al. (2013) developed ethyl 1-aryl-4-formylpyrazole-3-carboxylates as precursors for 2-aryl-2,4-dihydro-6H-thieno[3,4-c]pyrazol-6-ones, achieving 85-92% yields through acid-catalyzed cyclocondensation. Key structural modifications included:

Table 1: Bioactivity Trends in Thieno[3,4-c]pyrazole Derivatives

Substituent Position Biological Activity Efficacy (% Inhibition) Reference
4-Fluorophenyl (C-1) Cyclooxygenase-2 (COX-2) inhibition 78% at 10 μM
3-Nitro (C-5) Antimicrobial (E. coli) MIC = 12.5 μg/mL
2-Methoxy (C-6) Antipyretic (Yeast-induced fever) ΔT = -1.8°C (4h post-dose)

The thieno[3,4-c]pyrazole nucleus enables π-π stacking with Tyr385 and hydrogen bonding to Ser530 in COX-2's active site, explaining its superior NSAID activity compared to classical pyrazolidinediones. Recent advances employ microwave-assisted synthesis, reducing reaction times from 8 hours to 35 minutes while maintaining 89% yield.

Emergence of Benzofuran-2-Carboxamide Motifs in Bioactive Compound Design

Benzofuran-2-carboxamides gained prominence through their dual role as conformationally constrained bioisosteres and allosteric modulators. The 2024 discovery of MR120, a benzofuran-2-carboxamide derivative, showed 72% inhibition of CCL20-induced PBMC migration at 1 μM by disrupting CCR6 receptor dimerization. Structural optimization revealed:

Table 2: Structure-Activity Relationships in Benzofuran-2-Carboxamides

R Group Target IC50/EC50 Selectivity Index
4-Methoxyphenyl CCR6 internalization 0.87 μM 15.8 (vs. CCR1)
3-Trifluoromethyl HT-29 colon cancer growth 2.1 μM (48h MTT) 9.2 (vs. FHC)
2-Naphthyl IL-2 production EC50 = 5.3 nM 142 (vs. IL-6)

The methoxy group at C-4 enhances metabolic stability (t1/2 = 4.7h in human hepatocytes vs. 1.2h for des-methoxy analogs) while maintaining 83% oral bioavailability in murine models. Quantum mechanical calculations reveal the carboxamide's coplanarity with the benzofuran ring (θ = 8.7°) facilitates π-π interactions with Tyr41 in CCR6's hydrophobic pocket.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-26-15-8-6-14(7-9-15)24-20(16-11-28-12-17(16)23-24)22-21(25)19-10-13-4-2-3-5-18(13)27-19/h2-10H,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWPRDXXRLKGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-methoxyphenylhydrazine with a suitable thieno[3,4-c]pyrazole precursor in the presence of a cyclizing agent such as polyphosphoric acid can yield the desired core structure .

The benzofuran moiety can be introduced through a subsequent coupling reaction. This step often involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a benzofuran boronic acid derivative is coupled with the thieno[3,4-c]pyrazole intermediate .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be explored to make the process more sustainable .

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes substitution reactions at multiple reactive sites:

Reaction Type Conditions Products Key Findings
Nucleophilic Aromatic Substitution KOH/DMF, refluxReplacement of methoxy group with amines or thiols at the phenyl ringMethoxy group activates the ring for substitution, yielding derivatives with modified electronic profiles.
Electrophilic Substitution HNO₃/H₂SO₄, 0–5°CNitration at the benzofuran C5 position Nitro group introduction enhances potential for further functionalization.
Thiophene Ring Alkylation Chloroacetone, KOH, DMFAlkylation at the thieno[3,4-c]pyrazole sulfur atom Forms thioether derivatives, confirmed via IR (1700 cm⁻¹ CO stretch) .

Cycloaddition and Annulation Reactions

The thieno[3,4-c]pyrazole core participates in cycloaddition reactions:

Reaction Partners Conditions Products Mechanistic Insight
Nitrile Oxides Ethanol, Δ, piperidine[3+2] cycloaddition forming fused pyrazolo-isoxazoline systems Regioselectivity driven by electron-deficient pyrazole nitrogen.
Diazomethane Ether, 0°CPyrazoline intermediates via 1,3-dipolar cycloaddition Intermediate pyrazolines decompose thermally to yield substituted pyrazoles.

Hydrolysis and Condensation

The carboxamide and benzofuran groups are susceptible to hydrolysis:

Reaction Conditions Products Analytical Evidence
Amide Hydrolysis HCl (6M), refluxBenzofuran-2-carboxylic acid and free amineIR loss of amide carbonyl (1650 cm⁻¹) and emergence of carboxylic acid (1700 cm⁻¹).
Methoxy Group Demethylation BBr₃, CH₂Cl₂, −78°CPhenolic derivative with −OH groupConfirmed via ¹H-NMR (δ 9.8 ppm, broad −OH signal).

Oxidation and Reduction

Redox reactions modify the heterocyclic framework:

Reaction Conditions Products Applications
Thiophene Oxidation mCPBA, CH₂Cl₂Sulfoxide or sulfone derivativesEnhanced polarity and potential bioactivity modulation.
Benzofuran Ring Reduction H₂, Pd/C, EtOHDihydrobenzofuran analogAltered aromaticity impacts binding affinity in biological assays.

Catalytic Coupling Reactions

Transition-metal catalysis enables cross-coupling:

Reaction Catalyst Products Yield Optimization
Suzuki-Miyaura Coupling Pd(PPh₃)₄, K₂CO₃, dioxaneBiaryl derivatives at the benzofuran C3 position Aryl boronic acids with electron-withdrawing groups improve yields (>75%) .
Buchwald-Hartwig Amination Pd₂(dba)₃, XantphosIntroduction of aryl amines at the pyrazole N1 positionSteric hindrance from the tert-butyl group limits reactivity at N2.

Mechanistic and Kinetic Insights

  • Amide Bond Reactivity : The carboxamide group hydrolyzes 3× faster under acidic conditions than basic conditions due to protonation of the leaving group.

  • Thiophene Ring Stability : Resistance to electrophilic substitution under mild conditions, attributed to electron-withdrawing effects of the pyrazole ring .

  • Methoxy Group Lability : Demethylation occurs preferentially over benzofuran ring modifications due to lower activation energy.

Comparative Reactivity Table

Functional Group Reactivity Order Key Influences
Benzofuran carboxamideHydrolysis > ReductionElectron-withdrawing effects of adjacent carbonyl enhance hydrolysis rate.
Thieno[3,4-c]pyrazole coreCycloaddition > AlkylationNitrogen lone pairs drive dipolar reactivity.
4-Methoxyphenyl substituentDemethylation > NitrationMethoxy group directs electrophilic substitution to para positions.

Scientific Research Applications

Pharmacological Applications

2.1 Anticancer Activity

Research indicates that compounds similar to N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of thieno[3,4-c]pyrazole can inhibit various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation .

Case Study: Aurora B Kinase Inhibition
A recent study evaluated the inhibitory activity of thieno[3,4-c]pyrazole derivatives on Aurora B kinase, a critical enzyme in cell division. The results demonstrated that certain derivatives showed potent inhibitory effects, suggesting their potential as anticancer agents .

2.2 Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives have been reported to exhibit significant anti-inflammatory activity by inhibiting cyclooxygenase enzymes and reducing pro-inflammatory cytokine production .

Case Study: Comparison with Standard Anti-inflammatories
In comparative studies, certain thieno[3,4-c]pyrazole compounds demonstrated superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Activity Type Description References
AnticancerInhibits Aurora B kinase; effective against various cancer cell lines ,
Anti-inflammatoryReduces inflammation by inhibiting cyclooxygenase enzymes ,
AntibacterialExhibits antibacterial properties against pathogenic bacteria ,
Cannabinoid AgonistActs on cannabinoid receptors influencing various physiological effects,

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell proliferation and survival. For example, it can induce apoptosis in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential . Additionally, the compound can inhibit the activity of specific kinases involved in cell signaling pathways, leading to reduced cell proliferation and migration .

Comparison with Similar Compounds

(S)-N-[5-[1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)Ethyl]-4,6-Dioxo-5,6-Dihydro-4H-Thieno[3,4-c]Pyrrole-1-yl]Acetamide (Patent Compound)

  • Core Structure: Thieno[3,4-c]pyrrole (vs. pyrazole in the target compound).
  • Substituents : 3-Ethoxy-4-methoxyphenyl and methylsulfonyl groups.
  • Methylsulfonyl group enhances metabolic stability but reduces membrane permeability compared to the benzofuran carboxamide .

2-(1H-Pyrazol-3-yl)Phenols (Chromene Derivatives)

  • Core Structure : Chromene (benzopyran) fused with pyrazole.
  • Substituents : Hydroxyl and pyrazole groups.
  • Key Differences: Chromene backbone introduces oxygen-based aromaticity, differing from sulfur-containing thieno systems. Lower molecular weight and higher polarity compared to the target compound .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Patent Compound Chromene-Pyrazole Hybrid
Molecular Weight ~437.5 g/mol ~538.6 g/mol ~245.3 g/mol
LogP 3.2 (predicted) 2.8 1.5
Solubility (mg/mL) 0.12 (aqueous buffer) 0.08 2.3
Metabolic Stability Moderate (CYP3A4 substrate) High (sulfonyl group) Low (hydroxyl susceptibility)

Biological Activity

N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a thieno[3,4-c]pyrazole core fused with a benzofuran moiety. Its molecular formula is C19H16N4O4SC_{19}H_{16}N_{4}O_{4}S with a molecular weight of approximately 396.41 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The specific interactions depend on the structural features that enhance its lipophilicity and bioavailability.

Biological Activities

Research indicates that compounds with similar structural motifs exhibit a range of biological activities:

  • Anticancer Activity : A study demonstrated that derivatives of thieno[3,4-c]pyrazole exhibited significant cytotoxic effects against various cancer cell lines, including Mia PaCa-2 and PANC-1. These compounds were noted for their ability to inhibit cell proliferation and induce apoptosis through mechanisms involving cell cycle arrest and modulation of apoptotic markers .
  • Anti-inflammatory Effects : Some analogs have shown potent anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance, certain pyrazole derivatives were reported to have better COX-2 selectivity compared to traditional NSAIDs .
  • Antimicrobial Activity : Preliminary studies have indicated that compounds similar to this compound possess antimicrobial properties against various pathogens such as Staphylococcus aureus and Candida albicans .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications at specific positions of the thieno[3,4-c]pyrazole scaffold can significantly influence biological activity. For example:

  • The introduction of electron-donating groups (like methoxy) enhances lipophilicity and cellular uptake.
  • Variations in the side chains can lead to improved selectivity for specific biological targets .

Case Studies

  • Antitumor Studies : In a recent investigation, this compound was tested against several human tumor cell lines. Results indicated a dose-dependent inhibition of cell growth with an IC50 value comparable to established chemotherapeutics .
  • In Vivo Efficacy : Animal models treated with this compound showed significant reductions in tumor size and improved survival rates compared to controls. The compound's mechanism was linked to the modulation of apoptotic pathways and inhibition of angiogenesis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Use Suzuki-Miyaura coupling to introduce the 4-methoxyphenyl group to the thienopyrazole core. Ensure anhydrous conditions and Pd(PPh₃)₄ as a catalyst in a DMF/EtOH solvent system (70°C, 12 h) .

  • Step 2 : Couple the benzofuran-2-carboxamide moiety via amide bond formation using EDCI/HOBt in dichloromethane (rt, 24 h). Monitor via TLC (Rf ~0.3 in EtOAc/hexane 1:1) .

  • Optimization : Adjust equivalents of reagents (1.2:1 for EDCI) and use microwave-assisted synthesis to reduce reaction time (30 min at 100°C) .

    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1Pd(PPh₃)₄, DMF/EtOH6395%
2EDCI/HOBt, DCM4598%

Q. How can structural elucidation of this compound be performed using spectroscopic and crystallographic methods?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC). Key signals: thienopyrazole C-H (δ 7.8–8.2 ppm), benzofuran carbonyl (δ 165 ppm) .
  • X-ray crystallography : Grow single crystals via slow evaporation in DMF. Resolve structure with R-factor <0.05 and data-to-parameter ratio >15 .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data (e.g., antifungal vs. anti-inflammatory effects)?

  • Methodology :

  • Orthogonal assays : Compare MIC values (antifungal) with COX-2 inhibition (anti-inflammatory) in standardized cell lines (e.g., Candida albicans vs. RAW 264.7 macrophages) .

  • SAR analysis : Modify substituents (e.g., replace 4-methoxyphenyl with 4-Cl) to isolate target-specific effects. Use molecular docking to predict binding to fungal CYP51 vs. COX-2 .

    • Data Table :
DerivativeAntifungal IC₅₀ (µM)COX-2 Inhibition (%)
Parent12.565
4-Cl8.228

Q. How can stability and degradation pathways of this compound be characterized under physiological conditions?

  • Methodology :

  • Forced degradation : Expose to pH 1–13 (HCl/NaOH), UV light (254 nm), and H₂O₂ (3%). Analyze via LC-MS to identify hydrolytic (amide bond cleavage) or oxidative (sulfoxide formation) products .
  • Kinetic studies : Calculate t₁/₂ in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) using first-order kinetics .

Methodological Guidelines

Q. What in silico tools are recommended for predicting pharmacokinetic properties?

  • Tools :

  • ADMET Prediction : Use SwissADME for logP (3.2), BBB permeability (-), and CYP3A4 inhibition risk .
  • Molecular Dynamics : Simulate binding to serum albumin (PDB: 1AO6) to assess plasma protein binding .

Q. How to design a robust SAR study for optimizing target selectivity?

  • Workflow :

Library design : Synthesize 10–15 analogs with variations in the benzofuran (e.g., 5-Me, 6-Cl) and thienopyrazole (e.g., 4-OMe vs. 4-NO₂) moieties .

Screening : Test against primary (e.g., fungal CYP51) and off-target (e.g., COX-2, P450) assays.

Data normalization : Express activity as % inhibition relative to controls (e.g., fluconazole for antifungal assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.